molecular formula C7H6Cl3N B216612 Erycibelline CAS No. 107633-95-4

Erycibelline

Cat. No.: B216612
CAS No.: 107633-95-4
M. Wt: 143.18 g/mol
InChI Key: GXCZZQGJZNJSBW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Erycibelline involves a stereoselective approach using a cyclic nitrone as an advanced intermediate. The key step in this synthesis is the samarium diiodide (SmI2)-induced intramolecular reductive coupling of the cyclic nitrone with an aldehyde, which results in good yield and stereoselectivity .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the laboratory synthesis methods provide a foundation for potential scale-up. The use of SmI2 and other reagents in a controlled environment is crucial for maintaining the stereoselectivity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Erycibelline undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.

Major Products:

Scientific Research Applications

Erycibelline has several scientific research applications, including:

    Chemistry: Used as a model compound for studying stereoselective synthesis and reaction mechanisms.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored for its therapeutic potential in treating rheumatic diseases and as a painkiller.

Mechanism of Action

The mechanism of action of Erycibelline involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory and pain pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may inhibit the production of pro-inflammatory cytokines and modulate pain signaling pathways .

Comparison with Similar Compounds

    Scopolamine: Another tropane alkaloid with similar structural features but different pharmacological properties.

    Atropine: A tropane alkaloid used as a medication to treat certain types of nerve agent and pesticide poisonings.

    Cocaine: A tropane alkaloid with potent stimulant and anesthetic properties.

Uniqueness: Erycibelline is unique due to its specific stereochemistry and the presence of dihydroxyl groups, which contribute to its distinct biological activities and therapeutic potential. Unlike other tropane alkaloids, this compound has shown promising results in traditional medicine for treating rheumatic diseases and pain, highlighting its potential for further research and development .

Properties

IUPAC Name

8-azabicyclo[3.2.1]octane-2,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-5-2-1-4-3-6(10)7(5)8-4/h4-10H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCZZQGJZNJSBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C(CC1N2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10910383
Record name 8-Azabicyclo[3.2.1]octane-2,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10910383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107633-95-4
Record name Erycibelline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107633954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Azabicyclo[3.2.1]octane-2,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10910383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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